3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine
Description
Chemical Identity and Nomenclature
This compound exists as a halogenated pyrazine derivative with a well-defined chemical identity documented in major chemical databases. The compound carries the Chemical Abstracts Service registry number 1704064-42-5, providing a unique identifier within the chemical literature. The molecular formula C6H7ClIN3 indicates the presence of six carbon atoms, seven hydrogen atoms, one chlorine atom, one iodine atom, and three nitrogen atoms, resulting in a molecular weight of 283.50 grams per mole.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base pyrazine ring system provides the fundamental structural framework. The numerical descriptors in the name indicate specific substitution positions on the six-membered heterocyclic ring. Position 2 bears the N,N-dimethylamino substituent, position 3 contains the chlorine atom, and position 5 accommodates the iodine atom. The Simplified Molecular Input Line Entry System representation CN(C)C1=NC=C(I)N=C1Cl provides a standardized linear notation for computational applications.
The compound's identity extends beyond simple nomenclature to encompass stereochemical and electronic considerations. The pyrazine core maintains planarity due to aromaticity, while the dimethylamino group introduces rotational flexibility around the carbon-nitrogen bond. The halogen substituents contribute significantly to the molecule's electronic properties, with iodine and chlorine exhibiting different electronegativity values that influence charge distribution throughout the aromatic system.
Historical Context in Heterocyclic Chemistry
The development of halogenated pyrazine derivatives like this compound emerges from the broader historical evolution of heterocyclic chemistry, which began gaining prominence during the early nineteenth century. The field's foundation traces back to pivotal discoveries such as Brugnatelli's isolation of alloxan from uric acid in 1818 and Dobereiner's production of furan compounds using sulfuric acid with starch in 1832. These early investigations established the fundamental principles for understanding nitrogen-containing ring systems that would later encompass pyrazine derivatives.
The specific recognition of pyrazine compounds in natural products gained significant attention following the groundbreaking work of Kosuge and Kamiya in 1962, who discovered tetramethylpyrazine in cultures of Bacillus subtilis. This discovery marked a crucial milestone in understanding pyrazine occurrence in biological systems and demonstrated the potential for pyrazine derivatives to exhibit bioactive properties. The isolated tetramethylpyrazine displayed characteristic sublimation properties at ordinary temperatures and possessed the distinctive aroma associated with fermented soybean products.
The progression from naturally occurring pyrazines to synthetic derivatives represents a natural evolution in medicinal chemistry research. Contemporary investigations focus on developing pyrazine-based compounds with enhanced biological activity and reduced toxicity compared to their parent structures. The introduction of halogen substituents, particularly chlorine and iodine, into pyrazine frameworks reflects advanced synthetic methodologies that allow precise control over molecular properties and biological interactions.
Position Within Pyrazine Derivative Taxonomy
This compound occupies a distinctive position within the comprehensive taxonomy of pyrazine derivatives, representing a multiply substituted heterocyclic compound with both electron-withdrawing halogen groups and an electron-donating amino functionality. The pyrazine core structure, characterized as a six-membered heterocyclic ring containing two nitrogen atoms in the 1,4-positions, provides the fundamental framework for extensive chemical modification.
Within the broader classification system, this compound belongs to the aminopyrazine subcategory, specifically the N,N-dialkylated aminopyrazines. The presence of the dimethylamino group at position 2 distinguishes it from simpler aminopyrazine derivatives such as 3,5-dimethylpyrazin-2-amine, which contains only primary amino functionality. The molecular formula C6H9N3 of the latter compound, with a molecular weight of 123.16 grams per mole, demonstrates the structural complexity added by halogen substitution in the target compound.
The dihalogenated nature of this compound places it within a specialized subset of pyrazine derivatives that exhibit mixed halogen substitution patterns. This contrasts with compounds such as 5-chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine, which bears two fluorine atoms alongside a single chlorine substituent and possesses a molecular formula of C6H6ClF2N3 with a molecular weight of 193.58 grams per mole. The systematic variation in halogen types and positions enables fine-tuning of molecular properties for specific research applications.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Pattern | CAS Number |
|---|---|---|---|---|
| This compound | C6H7ClIN3 | 283.50 | Cl, I | 1704064-42-5 |
| 5-chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine | C6H6ClF2N3 | 193.58 | Cl, F, F | 55215-64-0 |
| 5-chloro-N,N-dimethylpyrazin-2-amine | C6H8ClN3 | 157.60 | Cl | 136309-13-2 |
| 3,5-dimethylpyrazin-2-amine | C6H9N3 | 123.16 | None | 91678-81-8 |
The contemporary research landscape demonstrates growing interest in pyrazine derivatives for pharmaceutical applications, with numerous compounds showing promising biological activities including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant properties. Recent investigations into pyrazine carboxamide derivatives have yielded compounds such as those reported for hematopoietic progenitor kinase 1 inhibition, demonstrating the continued relevance of pyrazine scaffolds in drug discovery efforts. The structural complexity of this compound positions it within this active research domain, where halogenated heterocycles serve as valuable synthetic intermediates and potential bioactive compounds.
Properties
IUPAC Name |
3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClIN3/c1-11(2)6-5(7)10-4(8)3-9-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICSYMLOJUGRGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(N=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N,N-Dimethylamino Group Introduction
The N,N-dimethylamino group at the 2-position of pyrazine rings is commonly introduced via nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed amination reactions using dimethylamine sources such as dimethylformamide (DMF) or dimethylamine gas.
A notable method involves the displacement of a chloro or phenylthio substituent by the N,N-dimethylamino group using DMF under microwave irradiation or palladium catalysis. For example, chloropyridines and pyrazin-2(1H)-ones have been successfully converted to their N,N-dimethylamino derivatives by reacting with DMF in the presence of bases like potassium carbonate or diethanolamine.
Palladium-Catalyzed Amination
Palladium-catalyzed coupling reactions have been reported for the synthesis of N,N-dimethylamino pyrazine derivatives. For instance, the reaction of 7-chloro-1,3-dimethyl-5-phenyl-1H-pyrazolo[4,3-d]pyrimidine with DMF in the presence of tetrakis(triphenylphosphine)palladium(0) and sodium carbonate affords the corresponding diethylamino derivative. This approach can be adapted for N,N-dimethylamino substitution on pyrazine rings.
Halogenation of Pyrazine Ring
Chlorination and Iodination
Representative Synthetic Procedure
Though direct literature on This compound is limited, insights can be drawn from related pyrazine and aminopyridine syntheses.
Preparation of N,N-Dimethylpyrazin-2-amine Derivatives
A general synthetic route reported for N-substituted pyrazoles involves the reaction of primary amines with diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine and DMF at 85 °C, followed by workup and chromatographic purification. This method yields N,N-dimethyl-substituted pyrazines with moderate yields (38-46%).
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Reaction | Primary amine + diketone + O-(4-nitrobenzoyl)hydroxylamine in DMF, 85 °C, 1.5 h | Formation of N-substituted pyrazole intermediate |
| Workup | Extraction with NaOH and DCM, drying, filtration | Crude product |
| Purification | Silica gel column chromatography (hexane–ethyl acetate gradient) | Pure N,N-dimethylpyrazine derivative |
Introduction of N,N-Dimethylamino Group via DMF
In another approach, chloropyridines or pyrazines are reacted with DMF in the presence of bases such as potassium carbonate or diethanolamine to substitute the chlorine with an N,N-dimethylamino group. This reaction can be scaled up effectively, yielding up to 80% of the desired aminopyridine derivative.
| Entry | Substrate | Reagent | Base | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Chloropyridine derivative | DMF | K2CO3 | 80 | Scalable process, microwave or conventional heating |
Analytical Data and Characterization
Typical characterization of synthesized compounds includes:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm substitution patterns and purity.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.
- Infrared Spectroscopy (IR): Identifies functional groups.
For example, a synthesized N,N-dimethylpyrazole showed ^1H NMR signals at δ 5.70 (s, 1H), 2.32 (s, 3H), and ^13C NMR signals at δ 144.6, 138.7, consistent with literature values.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|---|
| Nucleophilic substitution with DMF | Chloropyrazine derivatives | DMF, K2CO3 or diethanolamine | Microwave or heating, base | Up to 80 | Scalable, practical |
| Palladium-catalyzed amination | Halogenated pyrazine | Pd(PPh3)4, Na2CO3, DMF | Heating under inert atmosphere | Moderate to good | Requires catalyst, selective |
| Pyrazole formation from amines and diketones | Primary amines, diketones | O-(4-nitrobenzoyl)hydroxylamine, DMF | 85 °C, 1.5 h | 38-46 | Straightforward, moderate yield |
The preparation of This compound involves strategic halogenation of the pyrazine ring and subsequent or concurrent introduction of the N,N-dimethylamino group. Current literature supports the use of DMF as both a solvent and dimethylamine source under base or catalytic conditions for the amination step. Halogenation requires controlled electrophilic substitution techniques. The described methods are practical and scalable, with yields ranging from moderate to high depending on the specific protocol.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the halogen atoms.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce various aryl or alkyl-substituted pyrazines.
Scientific Research Applications
Antimicrobial Activity
Pyrazine derivatives, including 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine, have shown promising antimicrobial properties. Research indicates that similar compounds exhibit significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanisms often involve interference with bacterial cell wall synthesis or metabolic pathways .
Enzyme Inhibition
Compounds like this compound are also being investigated as enzyme inhibitors. For example, certain pyrazine derivatives have been identified as inhibitors of phosphoinositide 3-kinase, a critical enzyme in cell signaling pathways associated with cancer progression . This suggests that the compound could be developed into a therapeutic agent targeting specific cancers.
Case Studies and Research Findings
- Antibacterial Studies : A series of pyrazine derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that modifications at the 5-position significantly enhanced activity against E. coli, with some compounds showing MIC values as low as 0.25 μg/mL compared to standard antibiotics .
- Pharmaceutical Development : In one study, this compound was incorporated into a larger molecular framework aimed at developing selective kinase inhibitors. The resulting compounds demonstrated potent activity in cellular assays, highlighting the potential for this pyrazine derivative in drug design .
- Catalytic Applications : Beyond biological applications, this compound has been explored for its utility in catalysis. Its ability to participate in cross-coupling reactions makes it valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Comparative Analysis of Pyrazine Derivatives
| Compound Name | Antimicrobial Activity (MIC) | Enzyme Target | Synthesis Method |
|---|---|---|---|
| This compound | 0.25 μg/mL against S. aureus | Phosphoinositide 3-Kinase | Suzuki Coupling |
| 5-Bromo-N,N-dimethylpyrazin-2-amine | 0.50 μg/mL against E. coli | Cyclin-dependent Kinases | Pd-catalyzed Cross-Coupling |
| 3-Iodo-N,N-diethylpyrazin-2-amine | 0.75 μg/mL against Pseudomonas aeruginosa | Protein Kinase B | Metal-free Synthesis |
Mechanism of Action
The mechanism of action of 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The chlorine and iodine atoms, along with the dimethylamine groups, contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the target molecules.
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs include bromo-, chloro-, and methyl-substituted pyrazin-2-amine derivatives. A comparative analysis is summarized in Table 1.
Table 1: Structural and Physical Comparison of Pyrazin-2-amine Derivatives
*Calculated based on molecular formula.
Key Observations :
Key Observations :
Key Observations :
Biological Activity
3-Chloro-5-iodo-N,N-dimethylpyrazin-2-amine (CAS No. 1704064-42-5) is a heterocyclic compound notable for its unique structural features, including both chlorine and iodine substituents on a pyrazine ring, along with two dimethylamine groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of halogens (Cl and I) contributes to its chemical reactivity, allowing for diverse substitution reactions that are essential in drug development and synthesis of biologically active compounds.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The halogen atoms enhance the compound's binding affinity to target proteins, which can lead to inhibition or modulation of enzymatic activity. Notably, this compound has been implicated in enzyme inhibition mechanisms that are crucial for therapeutic applications.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, affecting their catalytic functions.
- Receptor Modulation : It may also interact with biological receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that derivatives of pyrazine compounds, including this compound, exhibit a broad spectrum of biological activities:
- Anticancer Activity : Some studies have reported that pyrazine derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds like this one may exhibit anti-inflammatory properties by inhibiting nitric oxide synthase (iNOS), which is involved in inflammatory responses.
- Antimicrobial Activity : Certain pyrazine derivatives have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development.
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound significantly inhibited the activity of specific cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, highlighting the need for careful evaluation in therapeutic contexts.
Case Study 2: Anticancer Properties
In vitro assays revealed that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Table 1: Biological Activities of this compound
Q & A
Q. How can the synthesis of 3-chloro-5-iodo-N,N-dimethylpyrazin-2-amine be optimized to improve yield and purity?
Methodological Answer:
- Stepwise Functionalization : Begin with a halogenated pyrazine core (e.g., 5-bromo-3-chloropyrazin-2-amine) and replace bromine with iodine via Ullmann coupling or nucleophilic aromatic substitution. Use CuI/1,10-phenanthroline as a catalyst system in DMF at 110–120°C for 12–24 hours .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water to isolate high-purity product. Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane:EtOAc).
- Yield Optimization : Pre-dry solvents (DMF over molecular sieves) and use excess iodine (1.5–2.0 equiv) to account for volatility.
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Analysis : Use - and -NMR in DMSO-d6 to confirm substituent positions. Key signals: N-methyl groups at δ 2.8–3.1 ppm (singlet), pyrazine protons at δ 8.2–8.5 ppm (doublets) .
- X-ray Crystallography : Grow crystals via slow evaporation in ethanol. Analyze intermolecular interactions (e.g., N–H⋯N hydrogen bonds, halogen bonding between iodine and pyrazine nitrogen) to confirm stereoelectronic effects .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+: 312.94) validates molecular weight.
Q. What intermediates are critical in synthesizing this compound?
Methodological Answer:
- Core Intermediate : 5-Bromo-3-chloro-N-methylpyrazin-2-amine (CAS: 446286-77-7) serves as a precursor for halogen exchange .
- Iodination Agents : Use CuI/KI systems or direct electrophilic iodination with ICl in acetic acid.
- Side Products : Monitor for dehalogenation byproducts (e.g., 3-chloro-N,N-dimethylpyrazin-2-amine) via GC-MS.
Advanced Research Questions
Q. How can computational chemistry predict reactivity and regioselectivity in derivatives?
Methodological Answer:
- Reaction Path Modeling : Use DFT (B3LYP/6-31G*) to calculate activation energies for iodination at C5 vs. C6. Solvent effects (PCM model for DMF) refine regioselectivity predictions .
- Electrostatic Potential Maps : Visualize electron-deficient sites (e.g., C5 position due to electron-withdrawing Cl and dimethylamine groups) to prioritize functionalization sites.
Q. What strategies mitigate steric/electronic challenges posed by iodine in cross-coupling reactions?
Methodological Answer:
- Ligand Design : Bulky ligands (e.g., XPhos) enhance stability of Pd/I intermediates in Suzuki-Miyaura couplings .
- Solvent Effects : Use high-polarity solvents (DMSO, NMP) to stabilize transition states.
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 min at 150°C) to minimize iodine loss .
Q. How to design bioactivity studies targeting kinase inhibition or antimicrobial activity?
Methodological Answer:
- Kinase Assays : Screen against JAK2 or EGFR kinases using ATP-competitive ELISA. Compare IC50 values with 5-iodo analogs (e.g., 5-iodo-N,N-dimethylpyrazin-2-amine) to assess halogen impact .
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Correlate logP (calculated: ~2.1) with membrane permeability .
Q. How to resolve contradictions in reaction yields from divergent synthetic routes?
Methodological Answer:
- Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent ratios in a factorial design. Use ANOVA to identify critical factors (e.g., CuI concentration impacts yield more than temperature) .
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., Cu-amide complexes) to optimize reaction quenching.
Q. What advanced purification techniques are effective for halogenated pyrazinamines?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
